Helvolic Acid

Descripción

Structure

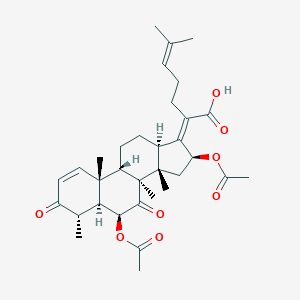

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFZYGLOIJNNRM-OAJDADRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017874 | |

| Record name | Helvolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29400-42-8 | |

| Record name | Helvolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helvolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helvolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELVOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Fungal Sources of Helvolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of helvolic acid, a fusidane-type antibiotic, with a focus on its natural production in fungi. It covers the fungal species known to synthesize this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and an outline of its biosynthetic pathway.

Fungal Sources of this compound

This compound (also known as fumigacin) is a tetracyclic triterpenoid antibiotic produced by a variety of ascomycete fungi.[1] Its discovery dates back to its isolation from Aspergillus fumigatus.[1][2] Since then, the compound has been identified in numerous other fungal genera, highlighting its widespread, albeit patchy, distribution. This distribution is suggestive of horizontal gene transfer events for the biosynthetic gene cluster among different fungal species.[1]

Known fungal producers of this compound include:

-

Aspergillus species : Notably Aspergillus fumigatus and Aspergillus terreus.[2][3] Marine-derived strains of A. fumigatus have also been identified as producers.[4][5]

-

Sarocladium species : Sarocladium oryzae (formerly Acrocylindrium oryzae), the causal agent of sheath rot in rice, is a well-documented source.[6][7][8][9]

-

Metarhizium species : The entomopathogenic fungi Metarhizium anisopliae and Metarhizium robertsii synthesize this compound, which plays a role in suppressing host cuticular microbiomes during insect infection.[1][8][10][11][12]

-

Fusarium species : Endophytic strains of Fusarium isolated from plants such as Ficus carica are known producers.[1][2][13][14]

-

Penicillium species : Endophytic members of this genus have been shown to produce this compound.[1][9][13]

-

Other Genera : Additional producing fungi include Cephalosporium caeruleus[6], Emericellopsis terricola[6], Xylaria sp.[2][10], Neosartorya spinosa[10], and Cordyceps taii[10].

Quantitative Analysis of this compound Production

The yield of this compound varies significantly depending on the fungal species, strain, and culture conditions. The following table summarizes reported quantitative data from various sources.

| Fungal Species | Production System | Yield | Reference(s) |

| Sarocladium oryzae | Axenic Liquid Culture | 0.3–0.627 µg/mL | [7] |

| Sarocladium oryzae | Infected Rice Grains | 2.2 µg/g | [7][15] |

| Metarhizium robertsii | Mycosed Insect Cadavers | 290.0 ± 51.4 µg/g | [1] |

| Aspergillus oryzae (Recombinant) | Heterologous Expression | ~20 mg/L (~20 µg/mL) | [16][17][18] |

Experimental Protocols

The isolation and quantification of this compound involve standard natural product chemistry techniques. The following protocols are based on methodologies reported in the literature.

This protocol is adapted from the methodology used for Sarocladium oryzae.[6]

-

Inoculum Preparation : Grow the fungal strain (e.g., S. oryzae) on a suitable agar medium such as Yeast Extract Agar (YA) or Potato Dextrose Agar (PDA) until sufficient sporulation occurs.

-

Fermentation Medium : Prepare a liquid medium conducive to secondary metabolite production, such as Potato-Sucrose Broth (PSB).

-

Fermentation Conditions :

-

Inoculate a large volume (e.g., 4 L) of sterile PSB with the fungus.

-

Conduct the fermentation in a fermentor at 27°C.

-

Maintain agitation (e.g., 200 rpm) and aeration (e.g., 1 VVM or 4 L/min) to ensure sufficient oxygen supply.

-

Monitor the fermentation for a period determined by growth and production kinetics (e.g., 10-14 days).

-

This protocol outlines a general procedure for extracting and purifying this compound from a liquid culture filtrate.[6]

-

Separation : Separate the fungal mycelium from the culture broth by filtration.

-

Liquid-Liquid Extraction :

-

Extract the cell-free culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Repeat the extraction process three times to ensure complete recovery.

-

Pool the organic phases.

-

-

Concentration : Concentrate the pooled organic extract in vacuo using a rotary evaporator at a temperature below 45°C to yield the crude extract.[6]

-

Silica Gel Column Chromatography :

-

Prepare a silica gel 60 (230–400 mesh) column in a suitable solvent (e.g., chloroform).

-

Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the column.[6]

-

Elute the column with a solvent system of increasing polarity. Isocratic elution with 100% ethyl acetate has been shown to be effective.[6]

-

Collect fractions and monitor them for the presence of this compound using Thin-Layer Chromatography (TLC) and a bioassay.

-

-

Bioassay-Guided Fractionation : Spot aliquots of each fraction onto a TLC plate and test for antibiotic activity against a susceptible organism, such as Bacillus subtilis.[6] The minimum inhibitory concentration for B. subtilis has been reported as 10 ppm.[6]

-

Crystallization :

-

Pool the active fractions and concentrate them to dryness.

-

Purify the resulting solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure, white crystalline this compound.[6]

-

-

Thin-Layer Chromatography (TLC) : Analyze extracts and fractions on silica gel plates. This compound appears as a distinct spot with reported Rf values of 0.61 or 0.49, depending on the solvent system.[15][19]

-

High-Performance Liquid Chromatography (HPLC) : Use HPLC for quantitative analysis and purity assessment. A C18 column with a suitable mobile phase (e.g., methanol-water gradient) is typically employed.

-

Spectroscopic Analysis : Confirm the chemical structure of the purified compound using a combination of spectroscopic methods:

-

UV Spectroscopy : To observe characteristic absorbance maxima.[6]

-

Infrared (IR) Spectroscopy : To identify functional groups.[6]

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to elucidate the detailed carbon-hydrogen framework.[6]

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.[6]

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene.[17] The entire pathway has been elucidated through the heterologous expression of a nine-gene cluster (hel) in Aspergillus oryzae.[16][18] The process involves an oxidosqualene cyclase (OSC), several cytochrome P450 monooxygenases, acyltransferases, and a dehydrogenase.[1][17] A notable feature of this pathway is an unusual C-4 demethylation mechanism that is distinct from that observed in canonical sterol biosynthesis.[16]

Caption: Simplified biosynthetic pathway of this compound from 2,3-oxidosqualene.

The diagram above illustrates the major enzymatic steps converting the universal triterpenoid precursor into the final this compound structure. The process is initiated by the HelA enzyme, an oxidosqualene cyclase, followed by a series of modifications including oxidation, acetylation, and an unusual demethylation to form the core fusidane skeleton, which is then further tailored to yield this compound.[17]

Caption: General experimental workflow for this compound isolation and purification.

References

- 1. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 7. Sarocladium oryzae - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Identification of novel derivative of this compound from Metarhizium anisopliae grown in medium with insect component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new this compound derivative from an endophytic Fusarium sp. of Ficus carica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and quantification of phytotoxic metabolites of Sarocladium oryzae in sheath rot-infected grains of rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of this compound and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Helvolic Acid Production in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helvolic acid, a fusidane-type nortriterpenoid antibiotic, is a significant secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus.[1][2][3][4] First isolated from Aspergillus fumigatus, mut. helvola, this compound exhibits a range of biological activities, including potent bacteriostatic effects against Gram-positive bacteria, as well as antifungal and cytotoxic properties.[1][3][4][5] Its unique chemical structure and lack of cross-resistance with many common antibiotics have renewed interest in its potential for therapeutic applications.[6][7][8] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, regulatory pathways, production yields, and the experimental protocols required for its study and manipulation in Aspergillus fumigatus.

Chemical Profile of this compound

This compound (also known as Fumigacin) is a tetracyclic steroid acid characterized by a 29-nordammarane skeleton.[2][9] Its chemical formula is C₃₃H₄₄O₈, with a molar mass of 568.707 g·mol⁻¹.[2][10] The structure features acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[2]

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₄O₈ | [2][9] |

| Molar Mass | 568.707 g·mol⁻¹ | [2] |

| CAS Number | 29400-42-8 | [9][11] |

| Appearance | Crystalline Solid | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Class | Fusidane-type Nortriterpenoid | [2] |

Biosynthesis Pathway

The production of this compound in A. fumigatus is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated the hel cluster.[3][4][6] The complete pathway involves a nine-step enzymatic process that transforms the universal triterpenoid precursor, (3S)-2,3-oxidosqualene, into the final this compound molecule.[8][12] Heterologous expression of this nine-gene cluster in Aspergillus oryzae has successfully reconstituted the entire pathway, confirming the function of each gene.[6][8][12]

The key enzymatic steps are:

-

Cyclization: The pathway begins with the cyclization of (3S)-2,3-oxidosqualene into a tetracyclic intermediate, protosta-17(20)Z,24-dien-3β-ol, catalyzed by the oxidosqualene cyclase, HelA .[3][4][8][12]

-

Oxidation & Acetylation: A series of tailoring enzymes, including cytochrome P450s (HelB1, HelB2, HelB4 ), modify the core structure through oxidation at various carbon positions.[3][4][8][12]

-

Decarboxylation: A short-chain dehydrogenase/reductase, HelC , mediates an unusual C-4 demethylation process via oxidative decarboxylation.[8][12]

-

Acyltransfer: Acyltransferases (HelD1, HelD2 ) are responsible for the acetylation of hydroxyl groups.[3][4][8][12]

-

Final Modification: The pathway concludes with modifications by HelB3 (a P450 enzyme) and HelE (a 3-ketosteroid-Δ1-dehydrogenase) to yield this compound.[3][4][8][12]

Caption: Biosynthesis of this compound from 2,3-Oxidosqualene.

Regulation of Secondary Metabolism

The production of this compound, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and transcriptional regulators.[13][14] These networks allow the fungus to respond to various environmental cues and developmental stages.

Key regulatory systems in Aspergillus include:

-

G-Protein Coupled Receptors (GPCRs): These cell surface receptors sense external signals and initiate intracellular signaling cascades.[15]

-

MAPK Pathways: The Cell Wall Integrity (CWI) pathway, a highly conserved Mitogen-Activated Protein Kinase (MAPK) cascade, plays a major role.[16][17] Deletion of the central CWI kinase, mpkA, affects the expression of over 50% of secondary metabolite gene clusters in A. fumigatus, including those for virulence factors like gliotoxin.[16][17]

-

cAMP-PKA Pathway: This pathway is crucial for fungal growth, development, and metabolism.[15]

-

Global Regulators: Proteins like LaeA , a methyltransferase, act as global regulators, controlling the expression of numerous BGCs by modifying chromatin structure.[14]

Caption: General Regulatory Pathways in Aspergillus Secondary Metabolism.

Production and Yield

While A. fumigatus is the native producer, yields can be variable and dependent on culture conditions. A significant advancement in production was achieved through the heterologous expression of the entire hel gene cluster in Aspergillus oryzae, a well-established industrial host. This strategy not only confirmed the pathway but also provided a platform for optimized production.

| Production System | Strain | Yield (mg/L) | Reference |

| Heterologous Expression | Aspergillus oryzae NSAR1 | ~20 | [6][8][12] |

| Native Producer | Metarhizium robertsii (in insect cadavers) | 290.0 ± 51.4 (µg/g) | [3][4] |

Notably, A. fumigatus produces a suite of more than 20 this compound derivatives.[3][4][12] Studies have shown that some of these derivatives, such as 6-deacetyl-helvolic acid, exhibit even more potent antibacterial activity against Staphylococcus aureus than the parent compound.[3][4][12]

Experimental Protocols

Cultivation of Aspergillus fumigatus

Standard laboratory protocols are used for the cultivation of A. fumigatus.

Materials:

-

Aspergillus fumigatus strain (e.g., Af293, CEA17)

-

Aspergillus Complete Medium (ACM) or Minimal Medium (MM)[18]

-

Sterile Petri dishes, flasks, and culture tubes

-

Incubator set to 30-37°C[18]

Protocol:

-

Inoculation: Inoculate solid ACM or MM agar plates with A. fumigatus conidia from a spore stock.

-

Incubation: Incubate plates at 37°C for 3-5 days until sufficient conidiation is observed.[18]

-

Spore Harvest: Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.

-

Liquid Culture: For secondary metabolite production, inoculate 200 mL of liquid ACM in a 500 mL flask with a final concentration of 10⁶ spores per mL.[18]

-

Incubation (Liquid): Incubate the liquid culture at 30°C for 7 days with agitation (180 rpm).[18]

Caption: General Workflow for Aspergillus fumigatus Cultivation.

Extraction and Purification of this compound

This compound can be isolated from either the culture filtrate or the fungal mycelium.

Materials:

-

Culture from Protocol 5.1

-

Solvents: Ethyl acetate (EtOAc), chloroform, acetone[7][18][19]

-

Miracloth or cheesecloth

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Separation: Separate the mycelium from the culture broth by filtration through Miracloth.[2][18]

-

Filtrate Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[7]

-

Mycelium Extraction (Optional): The mycelium can be extracted with acetone, followed by a subsequent extraction with ethyl acetate.[19]

-

Combine and Evaporate: Combine all organic phases and evaporate the solvent to dryness using a rotary evaporator at 40°C. This yields the crude extract.[7][18]

-

Purification: Subject the crude extract to silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate to separate the compounds.[7]

-

Analysis: Analyze fractions using HPLC and NMR to identify and confirm the structure of this compound and its derivatives.

Caption: Workflow for this compound Extraction and Purification.

Genetic Manipulation of the hel Cluster

Studying the function of individual genes within the hel cluster requires precise genetic manipulation. Recombineering using Bacterial Artificial Chromosomes (BACs) is an effective method.[18][20]

Protocol Overview:

-

BAC Library: Utilize a pre-existing BAC library containing large genomic fragments of A. fumigatus.[18][20]

-

Recombineering in E. coli : Introduce a plasmid carrying the λ phage Redγβα operon into E. coli cells containing the target BAC. This system mediates homologous recombination.[18]

-

Deletion Cassette: Generate a deletion cassette (e.g., a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences) via PCR.

-

Transformation: Transform the engineered E. coli with the deletion cassette. The Red recombinase will replace the target gene on the BAC with the cassette.

-

BAC Isolation: Isolate the recombinant BAC from E. coli.

-

A. fumigatus Transformation: Transform protoplasts of A. fumigatus with the linearized recombinant BAC. Homologous recombination in the fungus will replace the native gene cluster (or a gene within it) with the modified version.

-

Verification: Verify the gene replacement event in fungal transformants using PCR and Southern blotting.

Caption: Workflow for Gene Cluster Manipulation via Recombineering.

Conclusion

Aspergillus fumigatus remains a primary source and model organism for the study of this compound. Understanding its complex biosynthetic pathway and the intricate regulatory networks that control its production is crucial for harnessing its full potential. The development of powerful genetic tools and heterologous expression systems has opened new avenues for biosynthetic engineering.[6][8] These approaches will not only facilitate the overproduction of this compound but also enable the generation of novel, structurally diverse analogs with potentially enhanced therapeutic properties, addressing the urgent need for new classes of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound, an Antibiotic Produced by Aspergillus fumigatus, mut. helvola Yuill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New this compound Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C33H44O8 | CID 3002143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. The evolution of secondary metabolism regulation and pathways in the Aspergillus genus [ir.vanderbilt.edu]

- 14. mdpi.com [mdpi.com]

- 15. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. A Modified Recombineering Protocol for the Genetic Manipulation of Gene Clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A modified recombineering protocol for the genetic manipulation of gene clusters in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure of Helvolic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of this compound, a fusidane-type nortriterpenoid antibiotic. The information is compiled for professionals engaged in research and development in the fields of natural products, medicinal chemistry, and pharmacology.

Chemical Structure and Nomenclature

This compound (also known as fumigacin) is a tetracyclic steroid acid. Its core is a 29-nordammarane skeleton.[1][2] The structure is characterized by acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[1] The absolute stereochemistry of this compound has been established.[3][4]

The IUPAC name for this compound is (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid.[1]

Caption: Chemical structure and key functional groups of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below, providing essential data for its characterization and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₃H₄₄O₈ | [1][2][4] |

| Molar Mass | 568.707 g·mol⁻¹ | [1][2] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | 215 °C | [5][6] |

| Density | 1.2 g/cm³ | [1] |

| Boiling Point | 675.9 °C at 760 mmHg | [1] |

| Optical Rotation | [α]D²⁵ = -121° (chloroform) | [6] |

| Solubility | Slightly soluble in water, petroleum ether, methanol, ethanol. Soluble in chloroform, acetone, ethyl acetate, benzene, pyridine, glacial acetic acid. | [1][5][6] |

| LogP | 5.40010 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Findings and Data | References |

| UV Spectroscopy | λmax (ethanol): 231 nm (log ε 4.24) | [6] |

| ¹³C NMR | Consistent chemical shifts have been reported in both DMSO-d6 and CDCl₃ solvents, allowing for structural confirmation. | [7][8][9][10] |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M-H]⁻: m/z 567.296. Fragment Ion: A characteristic fragment at m/z 509 is observed, corresponding to the loss of an O-acetyl group (60 Da). This fragmentation is a key identifier in mass spectra. | [2][11][12][13] |

Experimental Protocols

Isolation and Purification of this compound

This compound is a fungal metabolite produced by species such as Aspergillus fumigatus, Sarocladium oryzae, and Xylaria sp.[1][5][14] The general protocol for its isolation and purification from a fungal culture is outlined below.

1. Fungal Cultivation:

-

The producing fungal strain (e.g., Sarocladium oryzae) is cultured in a suitable liquid medium, such as potato-sucrose broth.[5]

-

Fermentation is carried out under controlled conditions (e.g., 27°C, static or shaking culture) for a period sufficient for metabolite production (e.g., 28 days).[5][15]

2. Extraction:

-

The fungal mycelium is separated from the culture broth by filtration.[1]

-

The dried fungal biomass or the culture filtrate is extracted multiple times with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.[5][15]

-

The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.[5]

3. Chromatographic Purification:

-

The crude extract is dissolved in a minimal amount of solvent and subjected to column chromatography.[5]

-

A silica gel 60 column is commonly used as the stationary phase.[5]

-

Elution is performed using a gradient of solvents, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., ethyl acetate in hexane).[15]

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) and tested for bioactivity (e.g., against Bacillus subtilis).[5]

4. Crystallization:

-

Fractions containing pure this compound are combined and concentrated.

-

The purified compound is crystallized from a suitable solvent, such as methanol or ethanol, to yield white needles.[5][6]

5. Structure Verification:

-

The identity and purity of the isolated this compound are confirmed using spectroscopic methods including NMR (¹H, ¹³C) and Mass Spectrometry, and by measuring its melting point and optical rotation.[16]

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Biosynthesis Pathway

The biosynthesis of this compound initiates from the universal triterpenoid precursor, (3S)-2,3-oxidosqualene.[17][18] The pathway involves nine distinct enzymatic steps to construct the final fusidane skeleton and introduce the necessary modifications.[17] This process includes cyclization, a series of oxidations, acetylation, and an unusual C-4 demethylation process that is distinct from typical sterol biosynthesis.[18][19]

The key enzymes involved in the this compound gene cluster are:

-

HelA: An oxidosqualene cyclase that catalyzes the initial cyclization.[17]

-

HelB1, HelB2, HelB3, HelB4: Cytochrome P450 enzymes responsible for various oxidation steps.[17][18]

-

HelC: A short-chain dehydrogenase/reductase involved in C-4 demethylation and oxidative decarboxylation.[17][18]

-

HelD1, HelD2: Acyltransferases that mediate acetylation.[17]

-

HelE: A 3-ketosteroid-Δ¹-dehydrogenase.[17]

Caption: The nine-step biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C33H44O8 | CID 3002143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Revised structure of helvoic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. GSRS [precision.fda.gov]

- 5. Isolation and phytotoxic effects of this compound from plant pathogenic fungus Sarocladium oryzae [ejournal.sinica.edu.tw]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. New this compound Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Accurate Dereplication of Bioactive Secondary Metabolites from Marine-Derived Fungi by UHPLC-DAD-QTOFMS and a MS/HRMS Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthesis of this compound and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Helvolic Acid: An In-depth Technical Guide to a Steroidal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid is a mycotoxin with a fusidane-type nortriterpenoid structure, placing it in the class of steroidal antibiotics.[1][2] First isolated from Aspergillus fumigatus, it is produced by various fungi, including species of Sarocladium, Metarhizium, and Xylaria.[1][3][4] This antibiotic exhibits a primarily bacteriostatic effect, particularly against Gram-positive bacteria, by inhibiting protein synthesis.[5][6] Notably, this compound and its derivatives show potential in overcoming resistance to other common antibiotics, making them a subject of renewed interest in drug discovery and development.[7][8]

Chemical Properties

This compound is a tetracyclic steroid acid with the molecular formula C₃₃H₄₄O₈.[1][2] Its structure is characterized by a 29-nordammarane skeleton with acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. Similar to its structural analog fusidic acid, this compound targets the elongation factor G (EF-G).[9][10][11] EF-G is a crucial protein involved in the translocation of the ribosome along the mRNA molecule during protein synthesis. By binding to EF-G when it is complexed with the ribosome, this compound stalls the translocation process, thereby halting peptide chain elongation and ultimately inhibiting bacterial growth.[9][10][11] While the direct impact of this compound on specific bacterial signaling pathways is not extensively documented, its effect on the essential process of protein synthesis has wide-ranging downstream consequences on bacterial physiology and virulence.

Antibacterial Activity

This compound demonstrates a significant inhibitory effect against a range of bacteria, with particular potency against Gram-positive strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies.

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus ATCC 29213 | 8 | [12] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [3] |

| Bacillus subtilis | 2 | [3] |

| Streptococcus agalactiae | 8 | [13] |

| Helvolinic acid (derivative) against S. aureus | 1 | [12] |

| Sarocladilactone B (derivative) against S. aureus | 4 | [12] |

| 6-desacetoxy-helvolic acid (derivative) against S. aureus | 4 | [12] |

| Compound 6 (derivative) against S. agalactiae | 16 | [13] |

| Compound 7 (derivative) against S. agalactiae | 2 | [13] |

Biosynthesis

The biosynthesis of this compound is a complex enzymatic process starting from the precursor (3S)-2,3-oxidosqualene. The pathway involves a series of modifications catalyzed by enzymes encoded by the hel gene cluster.[7][14]

Caption: Biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

This protocol is a synthesized procedure based on methodologies described in the literature.[2][3]

1. Fungal Culture:

-

Inoculate the desired fungal strain (e.g., Sarocladium oryzae or Aspergillus fumigatus) onto Potato Dextrose Agar (PDA) plates and incubate at 28°C for 4-7 days.

-

Transfer agar plugs of the mycelium to a liquid fermentation medium (e.g., Potato Sucrose Peptone broth).

-

Incubate the liquid culture on a rotary shaker at 240 rpm and 27°C for 4 days or in a fermentor with controlled aeration and agitation.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

3. Purification:

-

Dissolve the crude extract in a minimal amount of ethyl acetate.

-

Load the dissolved extract onto a silica gel column (e.g., 230-400 mesh).

-

Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound (identified by its Rf value and/or bioactivity against a susceptible bacterial strain like Bacillus subtilis).

-

Further purify the pooled fractions by recrystallization from a solvent such as ethanol to obtain pure crystalline this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on standard microbiological methods.[9][15][16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 3. This compound, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro synergistic antibacterial activities of this compound on multi-drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Identity of the Ribosomal Proteins Involved in the Interaction with Elongation Factor G - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct functions of elongation factor G in ribosome recycling and translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New this compound Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Fusidane-Type Nortriterpenoid Structure of Helvolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolic acid is a mycotoxin with significant antibacterial properties, first isolated from Aspergillus fumigatus.[1] It belongs to the fusidane class of antibiotics, which are characterized by a steroid-like tetracyclic nortriterpenoid skeleton.[2][3] These compounds have garnered renewed interest due to their activity against Gram-positive bacteria and a lack of cross-resistance with many commonly used antibiotics.[3] This technical guide provides an in-depth overview of the core structural and functional aspects of this compound, including its biosynthesis, mechanism of action, and key experimental methodologies.

The Fusidane-Type Nortriterpenoid Core of this compound

This compound is chemically classified as a fusidane-type nortriterpenoid.[2] The core structure is a tetracyclic system known as a 29-nordammarane skeleton.[2] Key structural features of this compound (C₃₃H₄₄O₈) include acetoxy groups at positions C-6 and C-16, oxo groups at C-3 and C-7, and double bonds at C-1, C-17(20), and C-24.[2] This unique arrangement of functional groups is crucial for its biological activity.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process starting from the triterpenoid precursor (3S)-2,3-oxidosqualene.[3][4] The pathway involves a series of nine gene-encoded enzymes that perform cyclization, oxidation, acetylation, and demethylation reactions to construct the final molecule.[3][4] A notable step in this pathway is an unusual C-4 demethylation process that is distinct from that observed in common sterol biosynthesis.[3]

The biosynthetic pathway begins with the cyclization of (3S)-2,3-oxidosqualene by the enzyme HelA. This is followed by a series of modifications including oxidations, acetylations, and a key oxidative decarboxylation step that forms the characteristic fusidane skeleton.[4] The final steps involve further tailoring by oxidoreductases and acetyltransferases to yield this compound.[4]

Mechanism of Action

The antibacterial activity of this compound, like its structural analog fusidic acid, stems from the inhibition of bacterial protein synthesis.[1] The primary target is the elongation factor G (EF-G), a crucial protein involved in the translocation of peptidyl-tRNA on the ribosome during protein synthesis.[5][6] By binding to the ribosome-EF-G complex, this compound stalls the translocation process, thereby halting peptide chain elongation and leading to a bacteriostatic effect.[1][5]

Quantitative Data

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques. The following table summarizes the ¹³C NMR chemical shifts reported in the literature.

| Carbon No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO (ppm) |

| 1 | 125.8 | 124.8 |

| 2 | 158.0 | 157.0 |

| 3 | 200.1 | 198.6 |

| 4 | 48.9 | 48.3 |

| 5 | 52.3 | 51.7 |

| 6 | 73.4 | 72.8 |

| 7 | 205.1 | 204.2 |

| 8 | 51.5 | 50.9 |

| 9 | 49.8 | 49.2 |

| 10 | 38.0 | 37.4 |

| 11 | 26.9 | 26.3 |

| 12 | 27.2 | 26.6 |

| 13 | 46.5 | 45.9 |

| 14 | 49.8 | 49.2 |

| 15 | 32.5 | 31.9 |

| 16 | 75.1 | 74.5 |

| 17 | 148.8 | 147.8 |

| 18 | 15.7 | 15.1 |

| 19 | 23.4 | 22.8 |

| 20 | 119.5 | 118.9 |

| 21 | 168.2 | 167.6 |

| 22 | 30.6 | 30.0 |

| 23 | 25.1 | 24.5 |

| 24 | 122.9 | 122.3 |

| 25 | 132.8 | 132.2 |

| 26 | 25.6 | 25.0 |

| 27 | 17.6 | 17.0 |

| 28 | 21.3 | 20.7 |

| 29 | 18.2 | 17.6 |

| 30 | 21.3 | 20.7 |

| 31 | 20.9 | 20.3 |

| 32 | 170.2 | 169.6 |

| 33 | 170.5 | 169.9 |

| Data compiled from multiple sources.[7] |

Antibacterial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.5 - 8 | [2][8] |

| Methicillin-resistant S. aureus (MRSA) | 4 - 32 | [9][10] |

| Bacillus subtilis | 2 - 64 | [8][9] |

| Streptococcus pneumoniae | 16 - 32 | [10] |

| Enterococcus faecalis | 16 - 32 | [10] |

| Mycobacterium tuberculosis H37Ra | 12.5 - 25.0 | [10] |

| Escherichia coli | >64 (generally inactive) | [8] |

| Xanthomonas oryzae pv. oryzicola | >128 (inactive) | [8] |

| This table summarizes MIC values from various studies. The exact values can vary depending on the specific strain and testing conditions. |

Experimental Protocols

Isolation of this compound from Fungal Culture

This protocol outlines a general method for the extraction and purification of this compound from a fungal source such as Sarocladium oryzae or Metarhizium robertsii.[1][4]

-

Fungal Cultivation:

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.[4]

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.[4]

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at approximately 45°C to obtain the crude extract.[4]

-

-

Purification by Column Chromatography:

-

Prepare a silica gel 60 column (e.g., 230–400 mesh).[4]

-

Dissolve the crude extract in a minimal amount of ethyl acetate and load it onto the column.[4]

-

Elute the column with an appropriate solvent system. For this compound, pure ethyl acetate can be used as the eluent.[4]

-

Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) and a bioassay (e.g., against B. subtilis).[4]

-

-

Crystallization:

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is used for the analysis and quantification of this compound.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector.[11]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid) is typically employed.[2]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

-

Detection: this compound can be detected by its UV absorbance, typically around 206 nm.[2]

-

Procedure:

-

Prepare a standard solution of purified this compound of known concentration in the mobile phase.

-

Prepare the experimental sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

-

Inject the standard solution to determine the retention time and generate a calibration curve.

-

Inject the experimental sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[9]

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[9]

-

Conclusion

This compound remains a compound of significant interest due to its unique fusidane-type nortriterpenoid structure and its potent antibacterial activity against Gram-positive pathogens. A thorough understanding of its chemical properties, biosynthetic pathway, and mechanism of action is crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a foundational framework for researchers engaged in the isolation, characterization, and evaluation of this compound and its derivatives.

References

- 1. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 5. Fusidic and this compound inhibition of elongation factor 2 from the archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New this compound Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

The Helvolic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Helvolic acid, a fusidane-type triterpenoid antibiotic, has garnered renewed interest in the scientific community for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, targeting elongation factor G, and lack of cross-resistance with many clinically used antibiotics, position it as a promising candidate for further drug development. This technical guide provides an in-depth exploration of the biosynthesis of this compound in its native producer, Aspergillus fumigatus, and its heterologous expression in Aspergillus oryzae. The guide details the genetic machinery, enzymatic transformations, and experimental methodologies crucial for understanding and manipulating this complex pathway.

The this compound Biosynthetic Gene Cluster and its Players

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the hel cluster, which comprises nine genes encoding the necessary enzymatic machinery. The functions of these genes have been elucidated through systematic heterologous expression studies.[1][2][3]

| Gene | Enzyme/Protein | Putative Function |

| helA | Oxidosqualene cyclase | Cyclization of (3S)-2,3-oxidosqualene to protosta-17(20)Z,24-dien-3β-ol |

| helB1 | Cytochrome P450 | Oxidation of the C-4β methyl group |

| helB2 | Cytochrome P450 | Hydroxylation at C-16 |

| helC | Short-chain dehydrogenase/reductase | Oxidative decarboxylation at C-4 |

| helB3 | Cytochrome P450 | Dual oxidation at C-6 and C-7 |

| helD1 | Acyltransferase | Acetylation of the C-6 hydroxyl group |

| helB4 | Cytochrome P450 | Oxidation at C-21 |

| helD2 | Acyltransferase | Acetylation of the C-16 hydroxyl group |

| helE | 3-Ketosteroid-Δ-dehydrogenase | Formation of the 3-keto group |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The journey from the universal triterpenoid precursor, (3S)-2,3-oxidosqualene, to this compound is a multi-step process involving a series of intricate enzymatic modifications. The pathway has been successfully reconstituted in the heterologous host Aspergillus oryzae NSAR1, leading to the production of this compound at a titer of approximately 20 mg/L.[2][3][4]

A diagram of the this compound biosynthetic pathway is presented below:

References

physical and chemical properties of helvolic acid

Helvolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the , a fusidane-type nortriterpenoid antibiotic. The document details its molecular characteristics, biological activities, and the experimental protocols utilized for its isolation and evaluation.

Core Physical and Chemical Properties

This compound, also known as fumigacin, is a mycotoxin produced by various fungi, including species of Aspergillus, Sarocladium, and Xylaria.[1][2][3] It is a tetracyclic steroid acid with a 29-nordammarane skeleton.[1]

Structural and General Properties

The fundamental properties of this compound are summarized below, offering a snapshot of its identity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₄O₈ | [1][4] |

| Molecular Weight | 568.70 g/mol | [4][5] |

| IUPAC Name | (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | [1][4] |

| CAS Number | 29400-42-8 | [5][6] |

| Appearance | White to off-white crystalline solid; needles from methanol. | [1][2][5] |

| Purity | >96% |

Physicochemical Data

This table presents key physicochemical data for this compound, crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Conditions | Source |

| Melting Point | 215 °C | [2][5][6] | |

| Boiling Point | 675.9 °C | at 760 mmHg (estimated) | [1][7] |

| Density | 1.2 g/cm³ | [1][7] | |

| Optical Rotation | [α]D²⁵ = -121° | in chloroform | [5][6] |

| pKa | 4.05 ± 0.41 | Predicted | [6] |

| LogP | 5.40010 | [7] | |

| UV max | 231 nm | in ethanol (log ε 4.24) | [5][8] |

Solubility Profile

This compound's solubility is a critical factor for its application in various experimental and pharmaceutical contexts.

| Solvent | Solubility | Notes | Source |

| Water | Very slightly soluble | [1][5] | |

| Petroleum Ether | Slightly soluble | [5] | |

| Methanol | Slightly soluble (more soluble when hot) | [5] | |

| Ethanol | Slightly soluble (more soluble when hot) | 20 mg/mL | [5][6][8] |

| DMSO | Soluble | 10-20 mg/mL | [6][8][9] |

| DMF | Soluble | 30 mg/mL | [6][8] |

| Chloroform | Soluble | [2][5] | |

| Acetone | Soluble | [2][5] | |

| Ethyl Acetate | Soluble | [2][5] | |

| Benzene | Soluble | [5] | |

| Pyridine | Soluble | [5] | |

| Glacial Acetic Acid | Soluble | [5] |

Biological Activity and Mechanism of Action

This compound is recognized for its broad-spectrum antibiotic activity, particularly against Gram-positive bacteria.[3][6][10] It has also demonstrated activity against some Gram-negative bacteria and Mycobacterium tuberculosis.[10][11] Its primary mode of action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[10] This effect is achieved by inhibiting protein biosynthesis, potentially via the elongation factor EF-2.[12]

Beyond its antibacterial properties, this compound has shown synergistic antitumor effects when combined with cyclophosphamide in mouse models.[13][14] This activity may be linked to the inhibition of the Wnt/β-catenin signaling pathway.[13][14]

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process starting from the triterpenoid precursor (3S)-2,3-oxidosqualene. The pathway involves a series of enzymatic modifications, including cyclization, oxidation, acetylation, and demethylation, catalyzed by a dedicated gene cluster.[15][16][17]

Caption: Biosynthetic pathway of this compound from (3S)-2,3-oxidosqualene.

Proposed Synergistic Antitumor Mechanism

This compound, when used with cyclophosphamide (CTX), appears to suppress key proteins in the Wnt signaling pathway, which is often dysregulated in cancer.

Caption: Proposed synergistic antitumor mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification Workflow

This compound is typically isolated from fungal fermentation broths. The general workflow involves solvent extraction followed by chromatographic purification.[2][10][18]

Methodology:

-

Fungal Cultivation: A selected fungal strain (e.g., Sarocladium oryzae, Neosartorya spinosa) is cultivated in a suitable liquid medium (e.g., Potato-Sucrose-Peptone broth) under static or shaken conditions at 27-30°C for a period of 4 to 28 days.[2][10]

-

Extraction: After incubation, the fungal mycelium is separated from the culture broth by filtration. The filtrate (or the dried, mashed biomass) is then extracted multiple times with an organic solvent, typically ethyl acetate.[2][10][18]

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator at approximately 45°C to yield a crude extract.[2]

-

Chromatography: The crude extract is dissolved in a minimal amount of solvent and subjected to silica gel column chromatography.[2]

-

Elution: The column is eluted with a gradient solvent system, such as ethyl acetate in hexane, to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2][10]

-

Recrystallization: Fractions containing this compound are combined, concentrated, and the pure compound is obtained by recrystallization from a solvent like methanol or ethanol, yielding colorless needles.[2][10]

Caption: General workflow for the isolation and purification of this compound.

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[10][19]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Luria-Bertani broth) to a specific cell density (e.g., McFarland standard 0.5).[19]

-

Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing growth medium.[19]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[19]

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth occurs.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Technique | Key Data Points | Source |

| ¹³C NMR | Spectra available in CDCl₃ and DMSO-D₆ | [4][20][21] |

| Mass Spectrometry | Exact Mass: 568.30361836 DaLC-MS [M-H]⁻: Precursor m/z 567.296 | [4][22] |

| Infrared (IR) | Spectra measured using KBr disk method | [2] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C33H44O8 | CID 3002143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [m.chemicalbook.com]

- 7. This compound | CAS#:29400-42-8 | Chemsrc [chemsrc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. adipogen.com [adipogen.com]

- 13. Synergistic antitumor efficacy of antibacterial this compound from Cordyceps taii and cyclophosphamide in a tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic antitumor efficacy of antibacterial this compound from Cordyceps taii and cyclophosphamide in a tumor mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of this compound and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. mzCloud – this compound [mzcloud.org]

The Solubility Profile of Helvolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of helvolic acid in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this potent antibacterial compound.

Introduction to this compound

This compound is a mycotoxin, first isolated from Aspergillus fumigatus, belonging to the fusidane class of antibiotics.[1] It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[2][3] Understanding its solubility is a critical parameter for in vitro and in vivo studies, as well as for the development of effective drug delivery systems.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that experimental conditions, such as temperature and the use of physical methods to aid dissolution (e.g., ultrasonication, warming), can significantly influence these values. A notable discrepancy exists in the reported solubility in DMSO, which may be attributable to variations in experimental methodologies.[3][4]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethylformamide (DMF) | 30.0 | 52.75 | |

| Dimethyl sulfoxide (DMSO) | 20.0 | 35.17 | |

| Dimethyl sulfoxide (DMSO) | 10.0 | 17.58 | Requires sonication and warming |

| Ethanol | 20.0 | 35.17 |

Qualitative Solubility Profile

In addition to the quantitative data, several sources provide a qualitative description of this compound's solubility.[1] This information is valuable for selecting appropriate solvent systems for various applications.

-

Soluble in:

-

More soluble in:

-

Slightly soluble in:

-

Very slightly soluble in:

Experimental Protocols for Solubility Determination

While the specific experimental details for determining the solubility of this compound are not extensively documented in the available literature, a general and widely accepted method is the shake-flask method .[7] This equilibrium-based method is considered the gold standard for thermodynamic solubility determination.

Principle of the Shake-Flask Method:

An excess amount of the solid compound (this compound) is added to a specific volume of the solvent of interest in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved compound. After reaching equilibrium, the saturated solution is separated from the excess solid, typically by centrifugation or filtration. The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Figure 1. Generalized experimental workflow for solubility determination.

References

- 1. This compound [drugfuture.com]

- 2. This compound FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [m.chemicalbook.com]

- 3. This compound FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [m.chemicalbook.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound | CAS 29400-42-8 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Helvolic Acid Against Gram-Positive Bacteria: A Technical Guide

Abstract

Helvolic acid, a fusidane-type antibiotic derived from various fungi, exhibits a notable antibacterial spectrum, primarily against Gram-positive bacteria. This technical guide provides an in-depth analysis of its in vitro activity, mechanism of action, and relevant experimental methodologies. Quantitative data on its minimum inhibitory concentrations (MICs) against key Gram-positive pathogens are presented, alongside detailed protocols for standardized susceptibility testing. Furthermore, this guide illustrates the molecular mechanism through which this compound exerts its bacteriostatic effect and outlines common experimental workflows using Graphviz visualizations. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.

Introduction

This compound is a nortriterpenoid mycotoxin first isolated from Aspergillus fumigatus mut. helvola.[1] It belongs to the fusidane family of antibiotics, which also includes the clinically utilized fusidic acid.[2][3] These steroidal antibiotics are characterized by their potent activity against Gram-positive bacteria, including resistant strains, and a unique mechanism of action that confers a lack of cross-resistance with many other antibiotic classes.[3] this compound has demonstrated a significant bacteriostatic effect, inhibiting bacterial growth and division rather than causing cell death.[4][5] This guide synthesizes current data on its efficacy, particularly against clinically relevant Gram-positive species.

Antibacterial Spectrum and Potency

This compound demonstrates a broad range of activity against various Gram-positive bacteria. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) Data

The in vitro activity of this compound against a panel of Gram-positive bacteria is summarized in Table 1. The data indicates consistent activity against Staphylococcus, Streptococcus, Bacillus, and Enterococcus species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Bacillus subtilis | ATCC 6633 | 16 - 32 | [6] |

| Bacillus subtilis | UBC 344 | 2 | [7] |

| Staphylococcus aureus | ATCC 25923 | 16 - 32 | [6] |

| Staphylococcus aureus | ATCC 29213 | 4 | [3] |

| Staphylococcus aureus 209P | - | 0.5 (for derivative) | |

| Methicillin-Resistant S. aureus (MRSA) | DMST 20654 | 16 - 32 | [6] |

| Methicillin-Resistant S. aureus (MRSA) | ATCC 33591 | 4 | [7] |

| Staphylococcus saprophyticus | ATCC 15305 | 16 - 32 | [6] |

| Streptococcus pneumoniae | DMST 15319 | 16 - 32 | [6] |

| Enterococcus faecalis | ATCC 29212 | 16 - 32 | [6] |

Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.

Activity of Derivatives and Synergistic Effects

Research has shown that certain derivatives of this compound can exhibit enhanced potency. For instance, replacing the acetoxy group at C-6 with a hydroxyl group can significantly increase activity against S. aureus.[3] Furthermore, specific biosynthetic intermediates of this compound have demonstrated stronger antibacterial activity than the parent compound, with one derivative showing an MIC of 0.5 µg/mL against S. aureus 209P.

This compound also displays synergistic activity with other classes of antibiotics. In checkerboard and time-kill studies, it has shown synergistic effects with erythromycin against multi-drug resistant S. aureus (MDRSA) and with penicillin and tetracycline against some MDRSA strains.[8]

Mechanism of Action

This compound acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[4] Its molecular target is the Elongation Factor G (EF-G), a crucial protein involved in the translocation step of ribosome movement along mRNA.

The mechanism proceeds as follows:

-

EF-G, complexed with GTP, binds to the ribosome after the peptidyl transfer reaction.

-

GTP is hydrolyzed, causing a conformational change in EF-G that powers the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.

-

This compound binds to the EF-G-ribosome complex.

-

This binding event locks EF-G onto the ribosome, preventing its release after translocation is complete.[9]

-

With EF-G stalled on the ribosome, the A-site remains blocked, preventing the entry of a new aminoacyl-tRNA and thereby halting the elongation cycle.[10]

This inhibition of protein synthesis ultimately arrests bacterial growth and cell division.

Experimental Protocols

Standardized methods are crucial for assessing the antibacterial activity of compounds like this compound. The following sections detail the protocols for the Broth Microdilution MIC assay and the Time-Kill assay.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[11][12][13]

Materials:

-

Sterile 96-well microtiter plates (round-bottom)

-

This compound stock solution of known concentration

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile diluent (e.g., saline or PBS)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][14]

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated this compound solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[15]

-

Column 11 serves as the growth control (inoculum, no drug), and column 12 serves as the sterility control (broth only).

-

-

Inoculation: Add the appropriate volume of the diluted bacterial inoculum (e.g., 100 µL if using 100 µL of drug solution, or 5 µL if using a smaller volume method) to each well from columns 1 through 11. The final volume in each well should be uniform.[14][15]

-

Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[12]

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear) compared to the positive growth control.

Time-Kill Assay

This dynamic assay evaluates the rate at which an antimicrobial agent affects a bacterial population over time, distinguishing between bacteriostatic and bactericidal activity.[8][16]

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

This compound solution (prepared at concentrations relative to its MIC, e.g., 1x, 2x, 4x MIC)

-

Sterile broth medium

-

Sterile tubes or flasks

-

Shaking incubator (37°C)

-

Sterile diluent (e.g., PBS) and agar plates for colony counting

Procedure:

-

Preparation: Prepare flasks containing sterile broth. One flask will serve as a growth control (no drug), while others will contain this compound at the desired concentrations (e.g., 1x MIC, 2x MIC).

-

Inoculation: Inoculate all flasks with the bacterial culture to a starting density of approximately 1–5 x 10⁵ CFU/mL.[6]

-

Sampling Over Time: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[8]

-

Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in a sterile diluent. Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration and the control.

-

Bacteriostatic activity is indicated if the bacterial count in the presence of the antibiotic remains stable or shows less than a 3-log₁₀ reduction compared to the initial inoculum over 24 hours.[8]

-

Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

-

Conclusion

This compound is a potent bacteriostatic agent with a well-defined spectrum of activity against Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae. Its unique mechanism of targeting Elongation Factor G provides a valuable avenue for combating bacterial infections, particularly in an era of rising resistance to other antibiotic classes. The potential for synergistic interactions with existing antibiotics further enhances its therapeutic promise. Continued research into its derivatives and clinical applications is warranted to fully exploit the potential of this classic antibiotic.

References

- 1. This compound, an Antibiotic Produced by Aspergillus fumigatus, mut. helvola Yuill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusidic and this compound inhibition of elongation factor 2 from the archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New this compound Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Production of this compound in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 7. actascientific.com [actascientific.com]

- 8. emerypharma.com [emerypharma.com]

- 9. A Central Interdomain Protein Joint in Elongation Factor G Regulates Antibiotic Sensitivity, GTP Hydrolysis, and Ribosome Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. goldbio.com [goldbio.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. scribd.com [scribd.com]

Beyond Bacteria: An In-depth Technical Guide to the Expanding Biological Activities of Helvolic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.